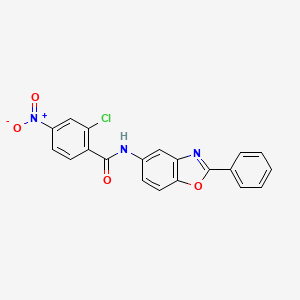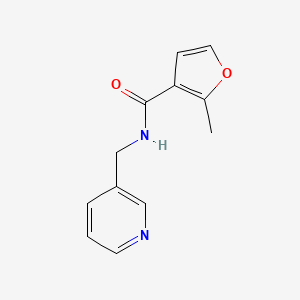![molecular formula C21H28N4O2 B5970943 3-(benzyloxy)-1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B5970943.png)
3-(benzyloxy)-1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzyloxy)-1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine is a compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a piperidine derivative that contains a benzyl group and a triazole ring. It is also known as BCTP and has been studied for its potential use as a tool compound in neuroscience research.
Mecanismo De Acción
The mechanism of action of 3-(benzyloxy)-1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine involves the inhibition of the mGluR1 receptor. This receptor is a G protein-coupled receptor that is involved in various neurological processes such as learning and memory. By selectively inhibiting this receptor, this compound may have potential therapeutic benefits in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
3-(benzyloxy)-1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine has been shown to selectively inhibit the activity of the mGluR1 receptor. This inhibition may have various biochemical and physiological effects, such as the modulation of neurotransmitter release and the regulation of synaptic plasticity. Additionally, this compound may have potential therapeutic benefits in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(benzyloxy)-1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine in lab experiments include its selectivity for the mGluR1 receptor and its potential therapeutic benefits in the treatment of various neurological disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 3-(benzyloxy)-1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine. These include further studies on its mechanism of action, its potential therapeutic benefits in the treatment of various neurological disorders, and the development of more selective and potent analogs. Additionally, this compound may have potential applications in other fields such as drug discovery and chemical biology.
Métodos De Síntesis
The synthesis of 3-(benzyloxy)-1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine involves the reaction of piperidine with benzyl chloroformate and sodium azide, followed by the addition of cyclohexyl azide and copper (I) iodide. This reaction results in the formation of the desired compound in good yield.
Aplicaciones Científicas De Investigación
3-(benzyloxy)-1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine has been studied for its potential use as a tool compound in neuroscience research. It has been shown to selectively inhibit the activity of the mGluR1 receptor, which is involved in various neurological processes such as learning and memory. This compound has also been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
(1-cyclohexyltriazol-4-yl)-(3-phenylmethoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c26-21(20-15-25(23-22-20)18-10-5-2-6-11-18)24-13-7-12-19(14-24)27-16-17-8-3-1-4-9-17/h1,3-4,8-9,15,18-19H,2,5-7,10-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZYJLADLSXEFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=N2)C(=O)N3CCCC(C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzyloxy)-1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclohexyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5970861.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5970879.png)
![ethyl 2-[(4-chlorophenyl)amino]-5-(3-hydroxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5970882.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-(phenyldiazenyl)aniline](/img/structure/B5970892.png)

![ethyl 3-(4-methoxyphenyl)-3-[(4-methylbenzoyl)amino]propanoate](/img/structure/B5970904.png)

![1-(3-bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5970925.png)
![2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B5970930.png)
![2-(4-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}phenyl)-5-fluoro-6-methylpyrimidin-4(3H)-one](/img/structure/B5970934.png)

![N-(3-fluoro-4-methylbenzyl)-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5970940.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-hydroxy-1-methylethyl)acetamide](/img/structure/B5970944.png)
